molecular formula C19H13BrN4S B5611166 5-(2-bromophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol

5-(2-bromophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5611166
M. Wt: 409.3 g/mol
InChI Key: XUZGLKNRPOWXFP-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the mentioned triazole involves multiple steps, including the condensation and cyclization reactions. For example, compounds similar in structure were synthesized by reacting 2-bromo-1,4-naphthoquinone with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols in ethanol at 50°C, followed by treatment under reflux conditions to produce derivatives through intramolecular cyclization (Khalafy et al., 2015).

Molecular Structure Analysis

Crystallography and molecular modeling play crucial roles in understanding the molecular structure of triazole derivatives. For instance, the structural determination of similar compounds was achieved through X-ray diffraction, demonstrating non-planar arrangements and specific dihedral angles between constituent rings (Ünver & Tanak, 2018). These structural insights are vital for predicting reactivity and interaction with biological targets.

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization, which are essential for synthesizing a wide range of compounds with potential biological activity. Their reactivity can be influenced by the substituents on the triazole ring, leading to the formation of diverse products with different chemical properties (Aly et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of triazole derivatives are determined by their molecular structure. The introduction of different substituents can significantly affect these properties, which is crucial for their application in drug design and material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are key factors in the application of triazole derivatives. Their potential as ligands in coordination chemistry, as well as their activity in catalyzing various chemical reactions, highlights the versatility of these compounds in synthetic chemistry (Sancak et al., 2007).

properties

IUPAC Name

3-(2-bromophenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4S/c20-17-11-4-3-10-16(17)18-22-23-19(25)24(18)21-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZGLKNRPOWXFP-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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